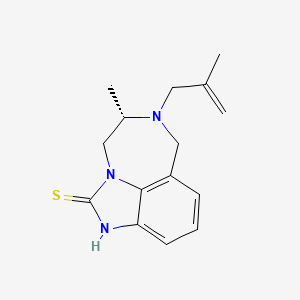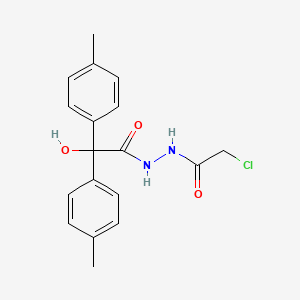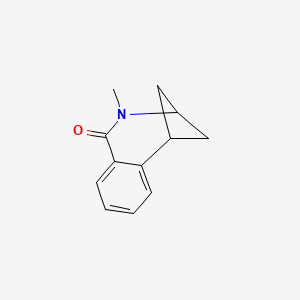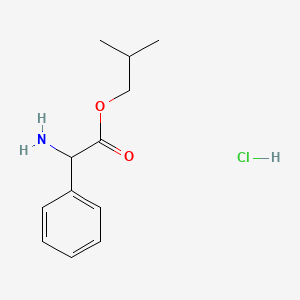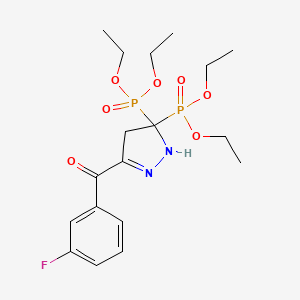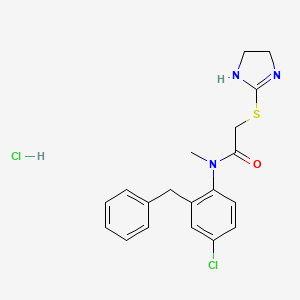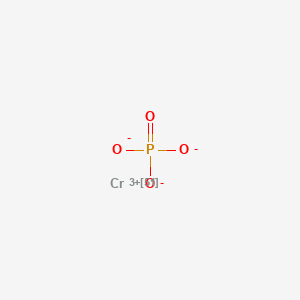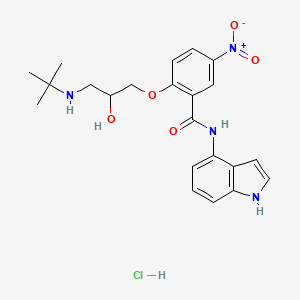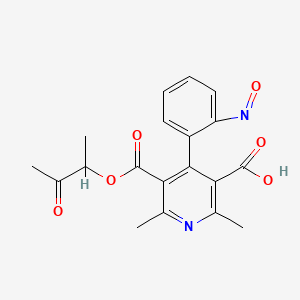
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt is a complex organic compound It is characterized by the presence of a propanoic acid moiety linked to an imidazole ring, which is further substituted with an 8-heptadecenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt typically involves multiple steps. One common approach is the reaction of 8-heptadecenylamine with ethylene oxide to form 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol. This intermediate is then reacted with propanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as potassium hydroxide to facilitate the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and membrane interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can interact with active sites of enzymes, modulating their activity. Additionally, the hydrophobic 8-heptadecenyl group can interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, sodium salt
- Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, calcium salt
Uniqueness
The potassium salt of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)- is unique due to its specific ionic interactions and solubility properties. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different biological activities and solubility in various solvents, making it suitable for specific applications.
Propiedades
Número CAS |
74051-85-7 |
|---|---|
Fórmula molecular |
C25H45KN2O3 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
potassium;3-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H46N2O3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9+; |
Clave InChI |
OGFNOYRPSLAVIQ-RRABGKBLSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


